1H-インドール-3-イル硫酸カリウム

説明

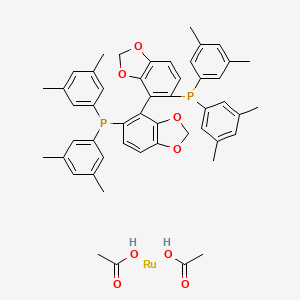

Potassium 1H-indol-3-yl sulfate (KIS) is a chemical compound extensively utilized in scientific research . It is a metabolite of tryptophan derived from dietary protein . It is an agonist for the human Aryl Hydrocarbon Receptor (AhR), which has recently emerged as a pathophysiological regulator of immune-inflammatory conditions .

Synthesis Analysis

Potassium 1H-indol-3-yl sulfate is an endogenous metabolite. Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver, which is normally excreted in urine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

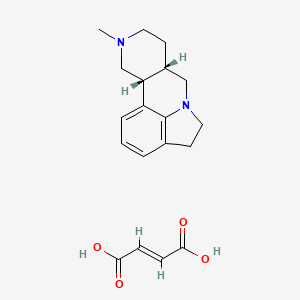

The molecular formula of potassium 1H-indol-3-yl sulfate is C8H6KNO4S .Chemical Reactions Analysis

Potassium 1H-indol-3-yl sulfate acts as a nucleophile, actively engaging in a range of chemical reactions . It has demonstrated its involvement in the synthesis of numerous heterocyclic compounds .Physical And Chemical Properties Analysis

Potassium 1H-indol-3-yl sulfate appears as a white crystalline powder with high solubility in water . It finds frequent application as a reagent in diverse biochemical experiments .科学的研究の応用

生化学試薬

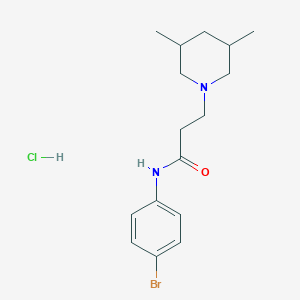

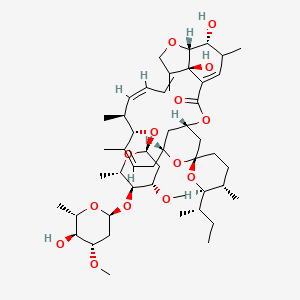

1H-インドール-3-イル硫酸カリウム (KIS) は、科学研究で広く使用されている、確立された化学化合物です {svg_1}. 水に高い溶解度を持つ白色の結晶性粉末として存在し、さまざまな生化学実験の試薬として頻繁に使用されています {svg_2}.

抗ウイルス活性

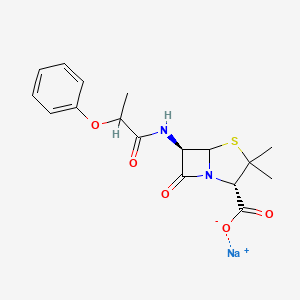

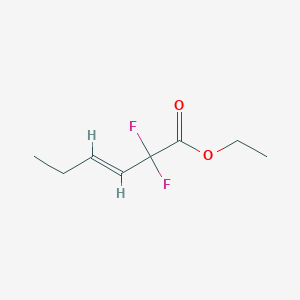

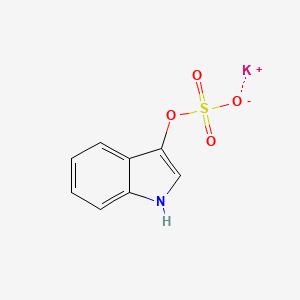

KIS などのインドール誘導体は、抗ウイルス活性を持つ可能性を示しています {svg_3}. たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体が調製され、抗ウイルス剤として報告されています {svg_4}.

抗炎症活性

インドール誘導体は、抗炎症作用を持つことが発見されています {svg_5}. これは、KIS が新しい抗炎症薬の開発における研究の潜在的な候補であることを意味します {svg_6}.

抗癌活性

インドール誘導体は、抗癌活性を持つ可能性を示しています {svg_7}. インドール核は、多くの重要な合成薬物分子に見られ、新しい有用な誘導体の開発に役立つ、複数の受容体に高親和性で結合することがわかっています {svg_8}.

抗酸化活性

インドール誘導体は、抗酸化作用を持つことが発見されています {svg_9}. これは、KIS が新しい抗酸化薬の開発における研究の潜在的な候補であることを意味します {svg_10}.

抗菌活性

インドール誘導体は、抗菌作用を持つことが発見されています {svg_11}. これは、KIS が新しい抗菌薬の開発における研究の潜在的な候補であることを意味します {svg_12}.

線維化促進活性

250 μM の 1H-インドール-3-イル硫酸カリウムは、ラットの近位尿細管細胞で NF-Κb の活性化を誘導し、TGF-β1 および Smad3 発現の両方を促進し、線維化促進活性に関連付けられています {svg_13}.

慢性腎臓病における役割

腎機能障害および慢性腎臓病の患者では、1H-インドール-3-イル硫酸カリウムは尿毒素として血清に蓄積し、酸化ストレスを誘発し、病気の進行を加速させる可能性があります {svg_14}.

作用機序

Target of Action

Potassium 1H-indol-3-yl sulfate primarily targets the human Aryl Hydrocarbon Receptor (AhR) . AhR has recently emerged as a pathophysiological regulator of immune-inflammatory conditions . This compound has been shown to be a ligand for AhR .

Mode of Action

Potassium 1H-indol-3-yl sulfate interacts with its target, AhR, as an agonist . It has been suggested that this compound acts as a nucleophile, actively engaging in a range of chemical reactions . At a concentration of 250 μM, it can induce the activation of NF-Κb, promoting the expression of both TGF-β1 and Smad3 expression in proximal tubular cells of rats .

Biochemical Pathways

Potassium 1H-indol-3-yl sulfate is a metabolite of tryptophan derived from dietary protein . Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver . This compound is normally excreted in urine . In chronic kidney disease patients where renal function is compromised, potassium 1h-indol-3-yl sulfate can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .

Pharmacokinetics

It is known that this compound is a metabolite of tryptophan and is normally excreted in urine . In cases of compromised renal function, such as in chronic kidney disease patients, this compound can accumulate in serum .

Result of Action

The molecular and cellular effects of potassium 1H-indol-3-yl sulfate’s action include the activation of NF-Κb and the promotion of the expression of both TGF-β1 and Smad3 in proximal tubular cells of rats . These effects are associated with profibrotic activity .

Action Environment

The action, efficacy, and stability of potassium 1H-indol-3-yl sulfate can be influenced by environmental factors such as the presence of intestinal bacteria, which metabolize tryptophan into indole . Additionally, the renal function of the individual can affect the accumulation and excretion of this compound .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Potassium 1H-indol-3-yl sulfate plays a significant role in biochemical reactions due to its nucleophilic nature . It interacts with various enzymes, proteins, and other biomolecules, contributing to the synthesis of heterocyclic compounds .

Cellular Effects

Potassium 1H-indol-3-yl sulfate has been found to induce NF-Κb activation, promoting the expression of TGF-β1 and Smad3 in rat proximal tubular cells . These proteins are associated with fibrotic activity, suggesting that potassium 1H-indol-3-yl sulfate may influence cell function and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of potassium 1H-indol-3-yl sulfate is primarily based on its nucleophilic properties . It can engage in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Its role as a nucleophile suggests it may have long-term effects on cellular function .

Metabolic Pathways

Potassium 1H-indol-3-yl sulfate is involved in various metabolic pathways due to its role as an endogenous metabolite . It may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

特性

IUPAC Name |

potassium;1H-indol-3-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWATNFDJIBBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-94-5 (Parent) | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70181012 | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Indoxyl sulfate potassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2642-37-7 | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium indol-3-yl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567HMW942W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)

![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)